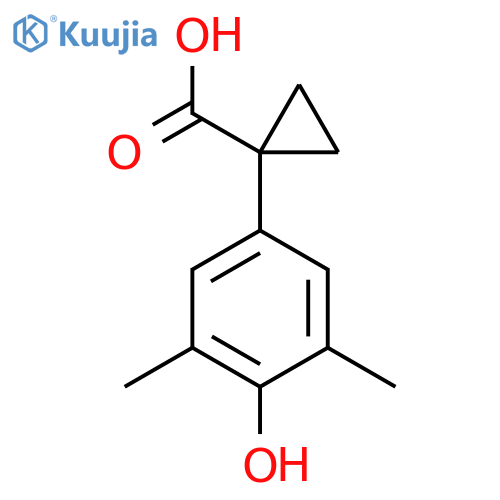Cas no 1314789-93-9 (1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid)

1314789-93-9 structure
商品名:1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1848828
- 1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
- 1314789-93-9
- 1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid
-
- インチ: 1S/C12H14O3/c1-7-5-9(6-8(2)10(7)13)12(3-4-12)11(14)15/h5-6,13H,3-4H2,1-2H3,(H,14,15)
- InChIKey: WHQCSDCYZLSWCR-UHFFFAOYSA-N
- ほほえんだ: OC(C1(C2C=C(C)C(=C(C)C=2)O)CC1)=O
計算された属性
- せいみつぶんしりょう: 206.094294304g/mol
- どういたいしつりょう: 206.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 57.5Ų
1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1848828-2.5g |
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
1314789-93-9 | 2.5g |
$1988.0 | 2023-09-19 | ||
| Enamine | EN300-1848828-5g |
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
1314789-93-9 | 5g |
$2940.0 | 2023-09-19 | ||
| Enamine | EN300-1848828-0.25g |
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
1314789-93-9 | 0.25g |
$933.0 | 2023-09-19 | ||
| Enamine | EN300-1848828-0.5g |
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
1314789-93-9 | 0.5g |
$974.0 | 2023-09-19 | ||
| Enamine | EN300-1848828-10g |
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
1314789-93-9 | 10g |
$4360.0 | 2023-09-19 | ||
| Enamine | EN300-1848828-1.0g |
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
1314789-93-9 | 1g |
$1014.0 | 2023-06-01 | ||
| Enamine | EN300-1848828-5.0g |
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
1314789-93-9 | 5g |
$2940.0 | 2023-06-01 | ||
| Enamine | EN300-1848828-10.0g |
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
1314789-93-9 | 10g |
$4360.0 | 2023-06-01 | ||
| Enamine | EN300-1848828-0.1g |
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
1314789-93-9 | 0.1g |
$892.0 | 2023-09-19 | ||
| Enamine | EN300-1848828-0.05g |
1-(4-hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid |
1314789-93-9 | 0.05g |
$851.0 | 2023-09-19 |
1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid 関連文献
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
1314789-93-9 (1-(4-Hydroxy-3,5-dimethylphenyl)cyclopropane-1-carboxylic acid) 関連製品
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
